![molecular formula C18H16Cl2N2O B2979808 2,4-dichloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide CAS No. 689264-65-1](/img/structure/B2979808.png)
2,4-dichloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of 2,4-dichloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide can be achieved through the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium . This method has been reported to yield the target product in 84% yield .Molecular Structure Analysis
The molecular structure of 2,4-dichloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide was confirmed by 1H and 13C NMR spectroscopy data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,4-dichloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide include the dehydrosulfurization reaction of the starting hydrazinecarbothioamide .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-dichloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide include a molecular formula of C18H16Cl2N2O and a molecular weight of 347.24.Scientific Research Applications
Synthesis and Neuroleptic Activity of Benzamides
Research on benzamides, such as the synthesis and evaluation of their neuroleptic activity, indicates the potential of these compounds in developing treatments for psychosis. For instance, a study demonstrated the synthesis of benzamides of N,N-disubstituted ethylenediamines and their inhibitory effects on stereotyped behavior in rats, suggesting potential applications in treating psychiatric disorders without significant side effects (S. Iwanami et al., 1981).
Antibacterial Studies
Another research direction involves the synthesis of benzamide derivatives for antibacterial applications. A study on "2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide" revealed its antibacterial activity towards both gram-positive and gram-negative bacteria, highlighting the potential of benzamide compounds in developing new antibacterial agents (Farook Adam et al., 2016).
Anticancer Evaluation
Benzamide derivatives have also been explored for their anticancer properties. For example, research into N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against several cancer cell lines, indicating the therapeutic potential of these compounds in oncology (B. Ravinaik et al., 2021).
Photocatalytic Degradation
In environmental science, benzamide derivatives have been studied for their role in photocatalytic degradation processes. A study on the photodecomposition of propyzamide, a related compound, using TiO2-loaded adsorbents demonstrated enhanced rates of mineralization and reduced concentration of toxic intermediates, suggesting applications in environmental remediation (T. Torimoto et al., 1996).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,4-dichloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O/c1-12-10-13-4-2-3-5-17(13)22(12)9-8-21-18(23)15-7-6-14(19)11-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBCETRYZGAXKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide |
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